2,4,6-Tris(4-pyridyl)pyridine
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Overview
Description
2,4,6-Tris(4-pyridyl)pyridine is a heterocyclic organic compound that features a central pyridine ring substituted at the 2, 4, and 6 positions with pyridyl groups. This compound is known for its ability to act as a ligand in coordination chemistry, forming complexes with various metal ions. Its unique structure allows it to participate in a variety of chemical reactions and applications, particularly in the field of materials science and catalysis.
Mechanism of Action
Target of Action
It’s known that this compound is often used in the modification of metal-organic frameworks .
Mode of Action
The mode of action of 2,4,6-Tris(4-pyridyl)pyridine involves its electron-donating nature, which enables a charge transfer effect . This effect induces a strong CO2 binding affinity, facilitates *COOH formation, and promotes CO2-to-CO conversion .
Biochemical Pathways
It’s known that the compound plays a significant role in the photocatalytic performance for co2 reduction .
Result of Action
The result of the action of this compound is the enhanced photocatalytic performance for CO2 reduction . This is achieved through the facilitation of *COOH formation and the promotion of CO2-to-CO conversion .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Tris(4-pyridyl)pyridine typically involves the reaction of pyridine derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halogenated pyridines in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Tris(4-pyridyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The nitrogen atoms in the pyridine rings can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions include N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4,6-Tris(4-pyridyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination complexes.
Biology: The compound’s ability to form complexes with metal ions makes it useful in studying metalloproteins and enzyme mimetics.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is employed in catalysis, particularly in the photocatalytic reduction of carbon dioxide.
Comparison with Similar Compounds
- 2,4,6-Tris(2-pyridyl)pyridine
- 2,4,6-Tris(3-pyridyl)pyridine
- 2,4,6-Tris(4-pyridyl)-1,3,5-triazine
Comparison: 2,4,6-Tris(4-pyridyl)pyridine is unique due to its specific substitution pattern, which provides distinct electronic and steric properties compared to its analogs. This uniqueness allows it to form more stable and selective complexes with metal ions, enhancing its utility in various applications .
Properties
IUPAC Name |
2,4,6-tripyridin-4-ylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-7-21-8-2-15(1)18-13-19(16-3-9-22-10-4-16)24-20(14-18)17-5-11-23-12-6-17/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIKQKXWMOIVTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CC(=NC(=C2)C3=CC=NC=C3)C4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
113919-79-2 |
Source
|
Record name | 2,4,6-Tri(pyridin-4-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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